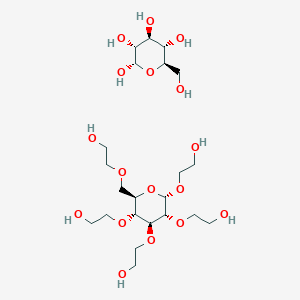

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery Systems

HES shows promise as a carrier for various therapeutic agents due to its unique properties:

- Biocompatibility and biodegradability: HES is generally well-tolerated by the body and naturally degrades over time, minimizing potential long-term side effects .

- Water solubility: HES readily dissolves in water, facilitating its use in preparing injectable drug formulations .

- Functional groups: HES possesses numerous functional groups, allowing researchers to modify it and create targeted drug delivery systems .

Studies have successfully utilized HES to deliver various drugs, including anticancer agents like methotrexate and 10-hydroxy camptothecin, demonstrating improved drug efficacy and reduced side effects , .

Prodrug Development

HES is also being explored as a platform for developing prodrugs, which are inactive forms of drugs that are converted into their active form within the body. This approach offers several advantages, such as:

The compound (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol; 2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol is a complex carbohydrate derivative characterized by multiple hydroxyl groups and ether functionalities. Its structure consists of a hexose backbone with several stereocenters that contribute to its unique three-dimensional conformation. The presence of hydroxymethyl and hydroxyethoxy groups suggests potential for extensive hydrogen bonding and solubility in aqueous environments.

Recent studies have raised concerns about the safety of HES, particularly in critically ill patients. Here are some safety aspects to consider:

- Hydrolysis: Breaking down into simpler sugars under acidic or enzymatic conditions.

- Esterification: Reaction with acids to form esters, particularly involving the hydroxyl groups.

- Oxidation/Reduction: The hydroxyl groups can be oxidized to carbonyls or reduced to alcohols, affecting its biological activity.

- Glycosylation: The compound can act as a glycosyl donor or acceptor in the formation of glycosidic bonds.

The biological activity of this compound is likely influenced by its structural features:

- Antioxidant Properties: Compounds with multiple hydroxyl groups often exhibit antioxidant activity by scavenging free radicals .

- Anticoagulant Activity: Similar compounds have shown potential in modulating blood coagulation pathways .

- Cell Signaling: The unique structure may interact with cellular receptors, influencing signaling pathways .

Several synthetic pathways can be employed to produce this compound:

- Multi-step Synthesis: Utilizing protected sugar derivatives and selective deprotection to introduce functional groups at specific sites.

- Enzymatic Synthesis: Employing glycosyltransferases to facilitate the formation of glycosidic bonds in a more regioselective manner.

- Chemical Modifications: Starting from simpler sugars and modifying them through oxidation or alkylation reactions to achieve the desired structure.

This compound has potential applications across various fields:

- Pharmaceuticals: As a lead compound for developing drugs targeting metabolic disorders or cardiovascular diseases due to its biological activities.

- Nutraceuticals: Its antioxidant properties may be leveraged in dietary supplements aimed at improving health.

- Cosmetics: Utilized for its moisturizing properties in skin care formulations.

Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action:

- Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes can provide insight into its therapeutic potential.

- Molecular Docking Studies: Computational methods can predict how this compound interacts at the molecular level with target proteins .

- In Vitro Assays: Evaluating the biological response in cell cultures can help elucidate its pharmacological profile .

Similar Compounds

Several compounds share structural similarities with the target compound. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| D-glucose | Simple hexose | Fundamental sugar in metabolism |

| D-mannose | Epimer of glucose | Used in urinary tract health |

| D-galactose | Epimer of glucose | Component of lactose |

| Inositol | Cyclohexane with hydroxyls | Involved in cell signaling |

The uniqueness of the target compound lies in its complex arrangement of hydroxyethyl substituents and multiple stereocenters, which may enhance its solubility and biological interactions compared to simpler sugars.

Other CAS

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).